CHF5022

Description

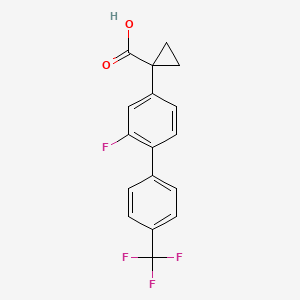

Structure

2D Structure

3D Structure

Properties

CAS No. |

749269-77-0 |

|---|---|

Molecular Formula |

C17H12F4O2 |

Molecular Weight |

324.27 g/mol |

IUPAC Name |

1-[3-fluoro-4-[4-(trifluoromethyl)phenyl]phenyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C17H12F4O2/c18-14-9-12(16(7-8-16)15(22)23)5-6-13(14)10-1-3-11(4-2-10)17(19,20)21/h1-6,9H,7-8H2,(H,22,23) |

InChI Key |

STSYUQWYKFKDNG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=C(C=C2)C3=CC=C(C=C3)C(F)(F)F)F)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CHF-5022; CHF 5022; CHF5022; UNII-JO8EVV007Q; CHEMBL196246; CHF-5022; JO8EVV007Q; SCHEMBL1373506; BDBM50172463. |

Origin of Product |

United States |

Foundational & Exploratory

CHF5022: A Dual-Pronged Approach to Alzheimer's Disease Modification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CHF5022 is a novel investigational compound for Alzheimer's disease that demonstrates a multi-faceted mechanism of action targeting two key pathological features of the disease: amyloid-beta (Aβ) plaque formation and neuroinflammation. As a γ-secretase modulator (GSM), this compound selectively reduces the production of the aggregation-prone Aβ42 peptide. Furthermore, extensive research on its close analog, CHF5074, strongly suggests that this compound also functions as a microglial modulator, promoting a shift from a pro-inflammatory to an anti-inflammatory cellular phenotype. This dual activity positions this compound as a promising disease-modifying therapeutic candidate. This technical guide provides an in-depth overview of the core mechanism of action of this compound, supported by preclinical data and detailed experimental methodologies.

Core Mechanism of Action: γ-Secretase Modulation

This compound, an analog of flurbiprofen, acts as a potent, orally bioavailable small molecule γ-secretase modulator (GSM). Unlike γ-secretase inhibitors that block the enzyme's activity and can interfere with the processing of other essential substrates like Notch, GSMs allosterically modulate the enzyme. This modulation selectively alters the cleavage site of the amyloid precursor protein (APP), resulting in a decreased production of the highly amyloidogenic Aβ42 peptide and a concurrent increase in the production of shorter, less aggregation-prone Aβ species such as Aβ38.

The primary molecular target of this compound is believed to be presenilin-1 (PSEN1), the catalytic subunit of the γ-secretase complex. By binding to an allosteric site on PSEN1, this compound induces a conformational change in the enzyme, leading to a shift in the final cleavage of APP.

Quantitative Data: In Vitro Aβ Inhibition

The in vitro efficacy of this compound in modulating Aβ production has been demonstrated in various cell-based assays. The following table summarizes the key quantitative data for this compound and its analog CHF5074.

| Compound | Cell Line | Assay Type | IC50 for Aβ42 Inhibition (µM) | Reference |

| This compound | H4 (human neuroglioma) expressing APPsw | Aβ ELISA | 92 | [1] |

| CHF5074 | H4 (human neuroglioma) expressing APPsw | Aβ ELISA | 40 | [1] |

| R-Flurbiprofen (comparator) | H4 (human neuroglioma) expressing APPsw | Aβ ELISA | 268 | [1] |

Microglial Modulation: A Neuroinflammatory Approach

Beyond its effects on amyloid processing, evidence from studies on the closely related compound CHF5074 indicates a significant role for this class of molecules in modulating microglial activity. Microglia, the resident immune cells of the central nervous system, can exist in different activation states: a pro-inflammatory (M1) phenotype that releases cytotoxic factors, and an anti-inflammatory (M2) phenotype that is involved in debris clearance and tissue repair. In Alzheimer's disease, chronic activation of M1 microglia contributes to neuroinflammation and neuronal damage.

Preclinical studies with CHF5074 have shown that it promotes the polarization of microglia from the M1 to the M2 phenotype. This shift is characterized by a downregulation of pro-inflammatory markers and an upregulation of anti-inflammatory and phagocytic markers. This suggests that this compound may also exert neuroprotective effects by dampening the detrimental neuroinflammatory response in the Alzheimer's brain.

Quantitative Data: In Vivo Microglial Modulation (Data for CHF5074)

The following table summarizes the in vivo effects of CHF5074 on microglial activation in transgenic mouse models of Alzheimer's disease. Due to the limited direct data on this compound's effect on microglia, data from its close analog CHF5074 is presented as a strong indicator of its likely activity.

| Animal Model | Treatment | Duration | Key Findings | Reference |

| Tg2576 mice (5-month-old, plaque-free) | CHF5074 (375 ppm in diet) | 4 weeks | - No change in pro-inflammatory (M1) gene expression.- Significantly increased expression of anti-inflammatory/phagocytic (M2) markers MRC1/CD206 and Ym1 in the hippocampus. | [2][3] |

| hAPP transgenic mice | CHF5074 | Chronic | - Marked reduction of activated microglia in the cortex (-54%) and hippocampus (-59%) compared to transgenic controls. | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of γ-Secretase Modulation

The following diagram illustrates the proposed mechanism of action of this compound as a γ-secretase modulator.

References

- 1. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulation of Gamma-Secretase for the Treatment of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubcompare.ai [pubcompare.ai]

- 4. alzecurepharma.se [alzecurepharma.se]

The Therapeutic Potential of CHF5022: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CHF5022 is a novel small molecule compound that has been investigated for its therapeutic potential in Alzheimer's disease. As a selective modulator of gamma-secretase, the core of its mechanism lies in its ability to shift the cleavage of amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides, specifically reducing the levels of the neurotoxic Aβ42 species. Preclinical studies have demonstrated its efficacy in vitro and in vivo, showcasing its ability to lower Aβ42 levels without the adverse effects associated with broad-spectrum gamma-secretase inhibitors. This document provides a comprehensive technical guide on the current understanding of this compound, including its mechanism of action, preclinical data, and the experimental methodologies used for its evaluation. While preclinical findings are promising, it is important to note that comprehensive clinical data, particularly from Phase 2 trials, remains limited in the public domain.

Mechanism of Action: Selective Gamma-Secretase Modulation

This compound is a derivative of the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen. However, unlike its parent compound, this compound has been specifically designed to be devoid of cyclooxygenase (COX) inhibitory activity, thereby minimizing the risk of gastrointestinal side effects associated with traditional NSAIDs.

The primary molecular target of this compound is the γ-secretase complex, a multi-protein enzyme responsible for the final cleavage of APP to produce Aβ peptides of varying lengths. Instead of inhibiting the overall activity of γ-secretase, which can interfere with the processing of other essential substrates like Notch and lead to toxicity, this compound acts as a modulator. It allosterically binds to the γ-secretase complex, subtly altering its conformation and shifting its cleavage preference away from the production of the highly fibrillogenic and neurotoxic Aβ42 isoform towards the generation of shorter, more soluble, and less harmful Aβ peptides, such as Aβ38.

Signaling Pathway of Amyloid Precursor Protein (APP) Processing and the Action of this compound

Caption: Amyloid Precursor Protein (APP) processing pathways and the modulatory effect of this compound.

Preclinical Data

In Vitro Efficacy

In vitro studies have been crucial in characterizing the potency and selectivity of this compound.

| Parameter | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Aβ42 Secretion | H4 human neuroglioma cells | 92 | R-flurbiprofen | 268 |

Table 1: In Vitro Inhibition of Aβ42 Secretion.

In Vivo Efficacy and Pharmacokinetics

Preclinical studies in transgenic mouse models of Alzheimer's disease have provided evidence of the in vivo activity and brain penetration of this compound.

| Animal Model | Administration Route | Dose | Duration | Plasma Aβ42 Reduction | Brain Aβ42 Reduction |

| Tg2576 mice | Oral gavage | 100 mg/kg/day | 5 days | Dose-dependent decrease | Not significant, but trended towards an inverse correlation with brain concentration |

| Tg2576 mice | Medicated diet | 56 mg/kg/day | 4 weeks | Dose-dependent decrease | Not significant |

Table 2: In Vivo Effects of this compound on Aβ42 Levels.

| Animal Model | Dose | Peak Plasma Concentration (µM) | Brain Concentration (µM) | Brain/Plasma Ratio |

| Tg2576 mice | 100 mg/kg (gavage) | ~580 | ~20 | ~0.034 |

Table 3: Pharmacokinetic Parameters of this compound in Tg2576 Mice.

Experimental Protocols

Gamma-Secretase Activity Assay (In Vitro)

This protocol outlines a general method for assessing the modulatory activity of compounds like this compound on γ-secretase.

Caption: Workflow for a cell-free gamma-secretase activity assay.

Methodology:

-

Cell Culture and Lysate Preparation: Human neuroglioma (H4) cells stably transfected with a construct encoding the C-terminal 99 amino acids of APP (C99) are cultured. Cells are harvested and lysed to prepare a membrane fraction containing the γ-secretase complex.

-

Enzyme Reaction: The membrane preparation is incubated with a synthetic Aβ precursor peptide (e.g., biotinylated C100) in the presence of varying concentrations of this compound or a vehicle control.

-

Aβ Peptide Quantification: The reaction is stopped, and the levels of generated Aβ40 and Aβ42 are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The concentration of this compound that inhibits 50% of Aβ42 production (IC50) is calculated from the dose-response curve.

Microglia Activation Assay (In Vitro)

This protocol provides a general framework for assessing the anti-inflammatory effects of this compound on microglia.

Caption: Workflow for assessing the anti-inflammatory effects of this compound on microglia.

Methodology:

-

Cell Culture: Primary microglia are isolated from neonatal rodent brains or a suitable microglial cell line (e.g., BV-2) is used.

-

Treatment: Cells are pre-incubated with various concentrations of this compound for a specified period.

-

Inflammatory Challenge: Microglia are then stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.

-

Cytokine Measurement: After the stimulation period, the cell culture supernatant is collected, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) are measured using specific ELISAs or a multiplex cytokine assay.

-

Data Analysis: The ability of this compound to suppress the production of pro-inflammatory cytokines is evaluated.

Clinical Development and Future Directions

While the preclinical data for this compound are encouraging, demonstrating a clear mechanism of action and in vivo efficacy in animal models, the translation of these findings to clinical benefit in Alzheimer's disease patients is a critical and ongoing process. Information regarding the outcomes of Phase 2 clinical trials for this compound is not widely available in the public domain. Such trials are essential to establish the safety, tolerability, optimal dosage, and preliminary efficacy of this compound in the target patient population.

Future research should focus on:

-

Completion and reporting of robust, well-controlled Phase 2 and 3 clinical trials to definitively assess the cognitive and functional benefits of this compound in individuals with early-stage Alzheimer's disease.

-

Identification and validation of biomarkers that can predict treatment response and monitor the pharmacological effects of this compound in patients. This could include cerebrospinal fluid (CSF) or plasma levels of Aβ peptides and markers of neuroinflammation.

-

Further elucidation of the downstream effects of γ-secretase modulation on other cellular pathways and its impact on neuroinflammation and synaptic function in the context of Alzheimer's disease.

Conclusion

This compound represents a promising therapeutic candidate for Alzheimer's disease due to its targeted mechanism of action as a selective Aβ42-lowering agent. Its ability to modulate γ-secretase activity without inhibiting its essential functions offers a significant safety advantage over earlier generations of γ-secretase inhibitors. The preclinical evidence strongly supports its potential to modify a key pathological cascade in Alzheimer's disease. However, the ultimate therapeutic value of this compound will be determined by the results of rigorous clinical trials in human subjects. The scientific and medical communities await further data to fully understand the role that this compound may play in the future treatment landscape for this devastating neurodegenerative disorder.

In Vitro Efficacy of CHF5022 in Modulating Amyloid-Beta Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHF5022 is a non-steroidal anti-inflammatory drug (NSAID) derivative, specifically a flurbiprofen analogue, that has been investigated for its potential as a disease-modifying agent in Alzheimer's disease. Unlike traditional NSAIDs, its primary mechanism of action in this context is not the inhibition of cyclooxygenase (COX) enzymes, but rather the modulation of γ-secretase activity. This technical guide provides a comprehensive overview of the in vitro studies investigating the effect of this compound on the production of amyloid-beta (Aβ) peptides, the pathological hallmark of Alzheimer's disease. The guide includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Data Presentation: Quantitative Effects of this compound on Aβ42 Production

The in vitro efficacy of this compound in reducing the production of the highly amyloidogenic Aβ42 peptide has been quantified in cell-based assays. The following table summarizes the key findings.

| Compound | Cell Line | Assay Type | Key Parameter | Value | Reference |

| This compound | H4 human neuroglioma cells (expressing APPsw) | Aβ42 Secretion Assay | IC50 | 92 µM | [1] |

| R-Flurbiprofen (comparator) | H4 human neuroglioma cells (expressing APPsw) | Aβ42 Secretion Assay | IC50 | 268 µM | [1] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols

Aβ42 Secretion Inhibition Assay in H4-APPsw Cells

This protocol describes a cell-based immunoassay to quantify the inhibitory effect of this compound on the secretion of Aβ42. The methodology is based on the principles of Homogeneous Time-Resolved Fluorescence (HTRF).

Objective: To determine the IC50 value of this compound for the inhibition of Aβ42 secretion from a human neuroglioma cell line stably overexpressing a mutated form of the human amyloid precursor protein (APP695NL, "Swedish" mutation).

Materials:

-

H4 human neuroglioma cells stably transfected with APP695NL (H4-APPsw)

-

Cell culture medium: DMEM supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418)

-

This compound stock solution (in DMSO)

-

Aβ42 HTRF assay kit (e.g., from Cisbio) containing:

-

Aβ42-specific antibody labeled with Europium cryptate (donor fluorophore)

-

Aβ42-specific antibody labeled with d2 (acceptor fluorophore)

-

Lysis buffer

-

Diluent

-

-

384-well, low-volume, white microplates

-

HTRF-compatible microplate reader

Procedure:

-

Cell Culture and Plating:

-

Culture H4-APPsw cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.

-

Once confluent, detach the cells using trypsin-EDTA and resuspend in fresh culture medium.

-

Count the cells and adjust the density to plate 10,000 cells per well in a 384-well plate.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in culture medium. The final concentrations should typically range from 1 nM to 300 µM. Include a vehicle control (DMSO) and a positive control (a known γ-secretase inhibitor).

-

Carefully remove the culture medium from the wells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

-

HTRF Assay:

-

After incubation, carefully collect the cell culture supernatant, which contains the secreted Aβ42.

-

In a new 384-well white microplate, add the appropriate volume of supernatant per well according to the HTRF kit manufacturer's instructions.

-

Prepare the HTRF antibody solution by mixing the Europium cryptate-labeled antibody and the d2-labeled antibody in the provided diluent.

-

Add the antibody mix to each well containing the supernatant.

-

Incubate the plate at room temperature for 2-4 hours, protected from light.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible microplate reader. The reader will excite the donor fluorophore at 337 nm and measure the emission at both 620 nm (donor) and 665 nm (acceptor).

-

The HTRF ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Plot the HTRF ratio against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Microglial Phagocytosis Assay of Fibrillar Amyloid-Beta (General Protocol)

While no specific data is available for the effect of this compound on microglial phagocytosis of Aβ, this general protocol can be adapted to investigate such effects.

Objective: To quantify the phagocytosis of fibrillar Aβ (fAβ) by microglial cells in vitro and to assess the modulatory effects of compounds like this compound.

Materials:

-

Primary microglia or a microglial cell line (e.g., BV-2)

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS and antibiotics)

-

Synthetic Aβ42 peptide

-

Fluorescent label for Aβ42 (e.g., HiLyte™ Fluor 488)

-

This compound stock solution (in DMSO)

-

Phagocytosis inhibitor (e.g., Cytochalasin D) as a negative control

-

96-well black, clear-bottom imaging plates

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Preparation of Fluorescently Labeled fAβ:

-

Reconstitute synthetic Aβ42 peptide in a suitable solvent (e.g., HFIP) and then evaporate the solvent to form a peptide film.

-

Resuspend the peptide film in DMSO to create a stock solution.

-

To induce fibrillization, dilute the Aβ42 stock solution in sterile PBS or cell culture medium and incubate at 37°C for 24-48 hours with gentle agitation.

-

Label the fAβ with a fluorescent dye according to the manufacturer's protocol.

-

-

Cell Culture and Treatment:

-

Plate microglial cells in a 96-well black, clear-bottom imaging plate at a suitable density (e.g., 50,000 cells/well).

-

Allow the cells to adhere for 24 hours.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

-

Phagocytosis Assay:

-

Add the fluorescently labeled fAβ to the wells at a final concentration of 1-5 µM.

-

Incubate for 1-3 hours at 37°C to allow for phagocytosis.

-

To stop phagocytosis, wash the cells three times with ice-cold PBS to remove extracellular fAβ.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Optionally, stain the cell nuclei with DAPI and the actin cytoskeleton with phalloidin to aid in cell segmentation during image analysis.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope or a high-content imaging system.

-

Quantify the amount of internalized fAβ by measuring the total fluorescence intensity per cell or the area of fluorescent puncta within the cells.

-

Normalize the phagocytosis levels in the this compound-treated wells to the vehicle-treated control wells.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Proposed mechanism of action for this compound as a γ-secretase modulator.

Experimental Workflow Diagrams

Caption: Workflow for determining the IC50 of this compound on Aβ42 secretion.

Caption: General workflow for assessing microglial phagocytosis of fAβ.

Discussion and Conclusion

The in vitro data presented in this guide demonstrate that this compound is a modulator of γ-secretase that selectively reduces the production of Aβ42. Its potency is approximately three-fold greater than that of its parent compound, R-flurbiprofen. The mechanism of action involves an allosteric modulation of the γ-secretase complex, which shifts the cleavage of the C99 fragment of APP away from the production of Aβ42 and towards the generation of shorter, less amyloidogenic Aβ peptides.

While direct evidence of this compound's effect on microglial phagocytosis of Aβ is currently lacking in the scientific literature, a related compound, CHF5074, has been shown to promote an anti-inflammatory and phagocytic phenotype in microglia. This suggests a potential avenue for future research into the immunomodulatory properties of this compound.

The provided experimental protocols offer a robust framework for researchers to independently verify the Aβ42-lowering effects of this compound and to investigate its potential impact on microglial function. The visualized signaling pathway and experimental workflows serve as clear and concise summaries of the current understanding of this compound's in vitro activity and the methodologies used to assess it. Further investigation into the precise molecular interactions between this compound and the γ-secretase complex, as well as its effects on microglial biology, will be crucial for the continued development of this and similar compounds as potential therapeutics for Alzheimer's disease.

References

CHF5022 (Itanapraced): A Modulator of Microglial Activation in Neurodegenerative Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CHF5022, also known as itanapraced, is a novel small molecule that has demonstrated significant potential in modulating microglial activity, a key component of the neuroinflammatory processes implicated in neurodegenerative diseases such as Alzheimer's disease (AD). Functioning as a gamma-secretase modulator, this compound exhibits a distinct mechanism of action that shifts microglia from a pro-inflammatory (M1) to an anti-inflammatory and phagocytic (M2) phenotype. This guide provides a comprehensive overview of the effects of this compound on microglial activation, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways.

Modulation of Microglial Phenotype

This compound has been shown to effectively suppress pro-inflammatory markers while simultaneously enhancing the expression of genes associated with phagocytosis and an anti-inflammatory response in microglia. This dual action suggests a rebalancing of microglial function, which is often dysregulated in the context of neurodegenerative disease.

In Vitro Efficacy

In primary mixed glial cultures, this compound demonstrated a potent ability to counteract the inflammatory effects of amyloid-beta (Aβ) peptides. Treatment with this compound was found to completely abolish the Aβ-induced upregulation of pro-inflammatory genes.[1][2][3][4] Concurrently, it rescued and even augmented the expression of key M2 markers, indicating a shift towards a neuroprotective microglial phenotype.[1][2][3][4]

In Vivo Effects

Preclinical studies in transgenic mouse models of AD have corroborated the in vitro findings. Long-term administration of this compound resulted in a significant reduction of microglial activation in the brain, particularly in regions with high amyloid plaque burden.[5] This was accompanied by an increased expression of markers associated with the M2 phenotype.[1][4]

Quantitative Data on Microglial Modulation

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on microglial activation.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression in Aβ-stimulated Primary Glial Cultures [1][2][3]

| Gene | Treatment Condition | Fold Change vs. Vehicle |

| TNF-α | 10 µM Aβ₄₂ | Increased |

| 10 µM Aβ₄₂ + 3 µM this compound | Expression completely suppressed | |

| IL-1β | 10 µM Aβ₄₂ | Increased |

| 10 µM Aβ₄₂ + 3 µM this compound | Expression completely suppressed | |

| iNOS | 10 µM Aβ₄₂ | Increased |

| 10 µM Aβ₄₂ + 3 µM this compound | Expression completely suppressed |

Table 2: Effect of this compound on Anti-inflammatory/Phagocytic Gene Expression in Aβ-stimulated Primary Glial Cultures [1][2][3]

| Gene | Treatment Condition | % Change vs. Aβ₄₂ alone |

| MRC1/CD206 | 10 µM Aβ₄₂ | Reduced |

| 10 µM Aβ₄₂ + 3 µM this compound | Significantly Increased | |

| TREM2 | 10 µM Aβ₄₂ | Reduced |

| 10 µM Aβ₄₂ + 3 µM this compound | Significantly Increased |

Table 3: In Vivo Effect of this compound on Plaque-Associated Microglia in Tg2576 Mice [5]

| Brain Region | Treatment | Reduction in Microglia Area Fraction (%) |

| Cortex | This compound (375 ppm in diet for 6 months) | 54 ± 10 |

| Hippocampus | This compound (375 ppm in diet for 6 months) | 59 ± 8 |

Signaling Pathways and Mechanism of Action

This compound's effects on microglial activation are intrinsically linked to its modulation of the gamma-secretase complex and its influence on key microglial signaling pathways, notably involving the Triggering Receptor Expressed on Myeloid cells 2 (TREM2).

Gamma-Secretase Modulation

As a gamma-secretase modulator, this compound allosterically modifies the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ peptides. This reduction in the primary inflammatory stimulus (toxic Aβ species) is a foundational aspect of its anti-inflammatory effect.

Upregulation of TREM2 Signaling

A critical component of this compound's mechanism is its ability to increase the expression of TREM2, a receptor on microglia that is crucial for phagocytosis and suppressing inflammatory responses.[1][2][3] Enhanced TREM2 signaling is associated with a more efficient clearance of amyloid plaques and a dampened pro-inflammatory response.

References

- 1. CHF5074 (CSP-1103) induces microglia alternative activation in plaque-free Tg2576 mice and primary glial cultures exposed to beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1stoncology.com [1stoncology.com]

- 5. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Bioavailability of CHF5022 and its Analogue, CHF5074: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic and bioavailability data for CHF5022 and its closely related analogue, CHF5074. Both are flurbiprofen derivatives investigated for their potential as therapeutic agents in Alzheimer's disease. The primary focus of this document is on CHF5074, for which a more extensive body of research is publicly available.

Introduction

This compound and CHF5074 are non-steroidal anti-inflammatory drug (NSAID) derivatives that have been shown to selectively lower the production of the toxic amyloid-beta 42 (Aβ42) peptide, a key event in the pathogenesis of Alzheimer's disease[1]. Unlike traditional NSAIDs, their therapeutic mechanism is independent of cyclooxygenase (COX) inhibition, thereby avoiding associated gastrointestinal side effects[1]. This guide synthesizes the current understanding of their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their bioavailability, based on preclinical and clinical studies.

Pharmacokinetic Profiles

The pharmacokinetic properties of CHF5074 have been characterized in both animal models and human subjects. Preclinical studies have been conducted in transgenic mouse models of Alzheimer's disease and in rats, while clinical evaluations have involved healthy volunteers and patients with Mild Cognitive Impairment (MCI).

Preclinical Pharmacokinetics of CHF5074

Studies in rodent models have been instrumental in defining the initial pharmacokinetic profile of CHF5074.

| Parameter | Species | Dosage | Route | Cmax | Tmax | Half-life (t½) | Brain/Plasma Ratio | Oral Bioavailability | Reference |

| Plasma Concentration | Tg2576 Mice | 375 ppm in diet (4 weeks) | Oral | 580 µM (this compound) | - | - | ~3.4% (this compound) | - | [1] |

| Plasma and Brain Concentration | Rats | - | Oral | - | - | ~20 h | ~5% | 50% | [1][2] |

Clinical Pharmacokinetics of CHF5074

Human studies have provided key insights into the pharmacokinetic profile of CHF5074 in a clinical setting.

| Parameter | Population | Dosage | Route | Cmax | Tmax | Terminal Half-life (t½) | Accumulation Ratio | Primary Metabolite | Reference |

| Single Dose | Healthy Volunteers | 25-600 mg | Oral | Dose-proportional | 2-3 hours | ~25 hours | - | CHF5074-glucuronide | [3] |

| Multiple Doses | Healthy Volunteers | 200, 400, 600 mg/day (14 days) | Oral | Dose-proportional | 2-3 hours | ~30 hours | 2-fold at steady state | CHF5074-glucuronide | [4] |

| Multiple Doses | MCI Patients | 200, 400, 600 mg/day (12 weeks) | Oral | Dose-dependent CSF concentrations | - | - | - | - | [5] |

Experimental Protocols

Preclinical Study in Tg2576 Mice

-

Objective: To evaluate the effect of chronic CHF5074 treatment on brain Aβ pathology.

-

Animal Model: 6-month-old hAPP transgenic mice.

-

Treatment: CHF5074 was administered at 375 ppm in the diet for 6 months.

-

Sample Collection: Blood samples were collected via heart puncture into EDTA vials. Brain tissue was collected after transcardial perfusion with saline[2].

-

Analytical Method: CHF5074 levels in plasma and brain homogenates were measured by liquid chromatography coupled to mass spectrometry (LC-MS/MS)[2]. Samples were prepared by protein precipitation with acetonitrile and phosphoric acid, followed by centrifugation. The supernatant was then injected into the HPLC system[2].

Clinical Study in Healthy Volunteers

-

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple oral doses of CHF5074.

-

Study Design: Double-blind, placebo-controlled, parallel-group, ascending dose study.

-

Participants: Healthy male volunteers.

-

Dosing:

-

Sample Collection: Plasma samples were collected at various time points up to 96 hours after the last dose[4].

-

Analytical Method: Concentrations of CHF5074 and its main metabolite (CHF5074-glucuronide) were determined using a validated LC-MS/MS method[4].

Mechanism of Action

CHF5074 exerts its therapeutic effects through a dual mechanism of action: modulation of γ-secretase and regulation of microglial activation.

γ-Secretase Modulation

CHF5074 is a γ-secretase modulator, not an inhibitor. It allosterically modulates the γ-secretase complex to shift the cleavage of amyloid precursor protein (APP) away from the production of the highly amyloidogenic Aβ42 peptide, in favor of shorter, less toxic Aβ species such as Aβ38[6][7][8]. This modulation occurs without affecting the cleavage of other γ-secretase substrates like Notch, which is a significant advantage over γ-secretase inhibitors that can cause mechanism-based toxicity[2][9].

Microglial Activation Modulation

CHF5074 has been shown to modulate microglial activation, promoting a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and phagocytic M2 phenotype. This is evidenced by the upregulation of M2 markers such as CD206 (Mannose Receptor C-Type 1) and TREM2 (Triggering Receptor Expressed on Myeloid cells 2), and the suppression of pro-inflammatory cytokines like TNF-α and IL-1β[10][11][12][13]. This shift enhances the clearance of amyloid plaques and reduces neuroinflammation.

Conclusion

CHF5074 demonstrates a favorable pharmacokinetic profile with good oral absorption in preclinical models and predictable, dose-proportional exposure in humans. Its long half-life supports once-daily dosing. The dual mechanism of action, involving both the modulation of Aβ production and the promotion of a neuroprotective microglial phenotype, positions CHF5074 as a promising candidate for the treatment of Alzheimer's disease. Further research is warranted to fully elucidate its clinical efficacy and long-term safety.

References

- 1. In vitro and in vivo profiling of this compound and CHF5074 Two beta-amyloid1-42 lowering agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CHF5074 reduces biomarkers of neuroinflammation in patients with mild cognitive impairment: a 12-week, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 7. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), a novel gamma-secretase modulator, reduces brain beta-amyloid pathology in a transgenic mouse model of Alzheimer's disease without causing peripheral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Microglia Polarization From M1 to M2 in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microglial Phenotypic Transition: Signaling Pathways and Influencing Modulators Involved in Regulation in Central Nervous System Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Microglial M1/M2 polarization and metabolic states - PMC [pmc.ncbi.nlm.nih.gov]

The Microglial Modulator CHF5022: An In-Depth Technical Guide to Early-Stage Research on Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation, a complex biological response within the central nervous system (CNS), is increasingly recognized as a critical component in the pathogenesis of neurodegenerative diseases, including Alzheimer's disease (AD). Microglia, the resident immune cells of the CNS, are key players in orchestrating this inflammatory milieu. In a resting state, they perform essential surveillance and housekeeping functions. However, in the context of disease, chronic microglial activation can lead to the release of pro-inflammatory mediators, contributing to neuronal damage and disease progression. CHF5022 (also known as Itanapraced or CHF5074) has emerged as a promising therapeutic candidate that modulates microglial activity and neuroinflammation. This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its impact on neuroinflammatory pathways, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological mechanisms.

This compound: A Dual-Action Modulator of Neuroinflammation

This compound is a novel small molecule that exhibits a dual mechanism of action relevant to AD pathology: modulation of microglial activation and allosteric modulation of γ-secretase. This guide will focus on its role as a microglial modulator. Preclinical and early clinical studies have demonstrated the potential of this compound to shift microglia from a pro-inflammatory (M1) phenotype to an anti-inflammatory and phagocytic (M2) phenotype, thereby reducing the production of harmful inflammatory cytokines and promoting the clearance of amyloid-beta (Aβ) plaques.

Quantitative Data Summary

The following tables summarize the key quantitative findings from early-stage research on this compound, providing a clear comparison of its effects across different experimental models.

Table 1: Effect of CHF5074 on Plaque-Associated Microglia in a Mouse Model of Alzheimer's Disease [1]

| Treatment Group | Cortex Plaque Area Reduction (%) | Hippocampus Plaque Area Reduction (%) | Cortex Plaque Number Reduction (%) | Hippocampus Plaque Number Reduction (%) | Cortex Plaque-Associated Microglia Reduction (%) | Hippocampus Plaque-Associated Microglia Reduction (%) |

| CHF5074 (375 ppm in diet for 6 months) | 40 (p=0.003) | 50 (p=0.004) | 35 (p=0.022) | 45 (p=0.005) | 30 (p=0.008) | 40 (p=0.002) |

Data from a 6-month study in hAPP transgenic mice.[1]

Table 2: Effect of CHF5074 on Gene Expression in Astrocyte-Microglia Cultures Exposed to Aβ42

| Gene | Treatment | Fold Change vs. Aβ42 alone | p-value |

| Pro-inflammatory Markers | |||

| TNFα | Aβ42 + 3µM CHF5074 (2 days) | ↓ 0.6 | < 0.05 |

| IL-1β | Aβ42 + 3µM CHF5074 (2 days) | ↓ 0.5 | < 0.01 |

| iNOS | Aβ42 + 3µM CHF5074 (2 days) | ↓ 0.4 | < 0.001 |

| Anti-inflammatory/Phagocytic Markers | |||

| MRC1/CD206 | Aβ42 + 3µM CHF5074 (2 days) | ↑ 1.8 | < 0.05 |

| TREM2 | Aβ42 + 3µM CHF5074 (2 days) | ↑ 1.5 | < 0.01 |

Data from primary rat astrocyte-microglia co-cultures exposed to 10µM Aβ42.

Table 3: Effect of CHF5074 on Cerebrospinal Fluid (CSF) Biomarkers of Neuroinflammation in Patients with Mild Cognitive Impairment (MCI) [2][3]

| Biomarker | CHF5074 Dose | Mean Change from Baseline | p-value (vs. Placebo) |

| sCD40L | 200 mg/day | - | > 0.05 |

| 400 mg/day | - | > 0.05 | |

| 600 mg/day | Significant Reduction | 0.010 | |

| TNF-α | 200 mg/day | - | > 0.05 |

| 400 mg/day | - | > 0.05 | |

| 600 mg/day | Inverse dose-dependent reduction | 0.001 |

Data from a 12-week, double-blind, placebo-controlled study in 96 MCI patients.[2][3]

Signaling Pathways Modulated by this compound

This compound is proposed to exert its anti-neuroinflammatory effects by modulating key signaling pathways within microglia, promoting a shift from the pro-inflammatory M1 state to the anti-inflammatory and phagocytic M2 state. This modulation is believed to be mediated, at least in part, through the upregulation of Triggering Receptor Expressed on Myeloid cells 2 (TREM2).

Microglial Polarization: The M1/M2 Dichotomy

Caption: this compound promotes the polarization of microglia towards the M2 anti-inflammatory phenotype.

The TREM2 Signaling Pathway

The upregulation of TREM2 by this compound is a critical event. TREM2 is a receptor on microglia that, when activated, initiates a signaling cascade that promotes phagocytosis and suppresses pro-inflammatory responses.

Caption: this compound upregulates TREM2, activating a pro-phagocytic and anti-inflammatory signaling cascade.

The NF-κB Signaling Pathway in Microglial Activation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the pro-inflammatory M1 phenotype. By promoting the TREM2/AKT pathway, this compound is hypothesized to indirectly inhibit NF-κB activation.

References

- 1. CHF5074, a novel gamma-secretase modulator, attenuates brain beta-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CHF5074 reduces biomarkers of neuroinflammation in patients with mild cognitive impairment: a 12-week, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Role of CHF5022 in Modulating Presenilin-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHF5022 is a pioneering gamma-secretase modulator (GSM) that has garnered significant attention in the field of Alzheimer's disease (AD) research. Unlike traditional gamma-secretase inhibitors that broadly suppress enzyme activity, leading to mechanism-based toxicities, this compound allosterically modulates the gamma-secretase complex, the catalytic core of which is presenilin-1 (PSEN1). This modulation selectively shifts the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides, such as Aβ38, at the expense of the highly aggregation-prone Aβ42. Furthermore, preclinical and clinical evidence suggests that this compound and its successor, CHF5074, exert beneficial effects on neuroinflammation by modulating microglial activation. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols to assess its activity, and a summary of key quantitative data.

Mechanism of Action: Allosteric Modulation of the Gamma-Secretase Complex

The gamma-secretase complex is a multi-subunit protease responsible for the final intramembrane cleavage of APP, leading to the generation of Aβ peptides of varying lengths.[1] This complex comprises four core components: presenilin (PSEN1 or PSEN2), nicastrin, anterior pharynx-defective 1 (Aph-1), and presenilin enhancer 2 (Pen-2). PSEN1 forms the catalytic core of the complex.[1]

This compound acts as a gamma-secretase modulator (GSM), a class of molecules that do not inhibit the overall catalytic activity of the enzyme. Instead, GSMs are thought to bind to an allosteric site on the gamma-secretase complex, inducing a conformational change that alters the processivity of APP cleavage.[2] While direct binding studies with this compound are not extensively published, photoaffinity labeling studies with other GSMs have demonstrated direct binding to the N-terminal fragment of PSEN1.[3][4][5] This interaction is believed to be the basis for the modulatory effect.

The consequence of this allosteric modulation is a shift in the final cleavage preference of gamma-secretase on the APP C-terminal fragment (APP-CTF). Specifically, this compound promotes the production of shorter, less amyloidogenic Aβ peptides, such as Aβ37 and Aβ38, while concurrently reducing the generation of the highly pathogenic Aβ42 isoform.[6] Unlike gamma-secretase inhibitors (GSIs), this modulatory activity does not significantly affect the processing of other critical gamma-secretase substrates, most notably Notch, thereby avoiding the toxicities associated with Notch inhibition.[6]

Beyond its effects on Aβ production, this compound and its successor CHF5074 have been shown to modulate neuroinflammatory processes.[7] Studies in patients with mild cognitive impairment (MCI) have demonstrated that CHF5074 can reduce cerebrospinal fluid (CSF) levels of soluble CD40 ligand (sCD40L) and tumor necrosis factor-alpha (TNF-α), key biomarkers of microglial activation and neuroinflammation.[1][7]

Data Presentation

The following tables summarize the quantitative data from key preclinical and clinical studies investigating the effects of this compound and its successor, CHF5074.

Table 1: In Vitro Potency of CHF5074 on Aβ Production

| Cell Line | Aβ Species | IC50 (μM) | Reference |

| H4swe (human neuroglioma) | Aβ42 | 3.6 | [6] |

| H4swe (human neuroglioma) | Aβ40 | 18.4 | [6] |

Table 2: In Vivo Effects of CHF5074 in a Transgenic Mouse Model of AD

| Treatment Group | Brain Aβ42 Reduction (%) | Brain Aβ40 Reduction (%) | Reference |

| CHF5074 (375 ppm in diet for 17 weeks) | 43.5 ± 9.7 | 49.2 ± 9.2 | [6] |

Table 3: Effects of CHF5074 on Neuroinflammatory Biomarkers in MCI Patients (12-week study)

| Treatment Group | Change in CSF sCD40L | Change in CSF TNF-α | Reference |

| 200 mg/day | Inverse dose-relationship (p=0.037) | Inverse dose-relationship (p=0.001) | [1][7] |

| 400 mg/day | Inverse dose-relationship (p=0.037) | Inverse dose-relationship (p=0.001) | [1][7] |

| 600 mg/day | Inverse dose-relationship (p=0.037); Plasma sCD40L significantly lower than placebo (p=0.010) | Inverse dose-relationship (p=0.001) | [1][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and other GSMs.

In Vitro Gamma-Secretase Activity Assay

This protocol is adapted from methods used for screening gamma-secretase modulators.[8][9][10][11]

Objective: To determine the effect of this compound on the production of different Aβ species in a cell-free system.

Materials:

-

Cell line overexpressing APP (e.g., HEK293-APP)

-

Lysis buffer (e.g., 1% CHAPSO in HEPES-buffered saline with protease inhibitors)

-

This compound stock solution (in DMSO)

-

Recombinant APP C-terminal fragment (C99) as substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 150 mM NaCl, 2 mM EDTA, 0.25% CHAPSO)

-

ELISA kits for Aβ38, Aβ40, and Aβ42

-

Microplate reader

Procedure:

-

Membrane Preparation:

-

Harvest cells and resuspend in hypotonic buffer.

-

Homogenize cells and centrifuge to pellet membranes.

-

Resuspend membrane pellet in lysis buffer to solubilize the gamma-secretase complex.

-

Determine protein concentration of the membrane preparation.

-

-

Gamma-Secretase Reaction:

-

In a microplate, combine the membrane preparation, recombinant C99 substrate, and varying concentrations of this compound (or vehicle control).

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).

-

-

Aβ Quantification:

-

Stop the reaction by adding a denaturing agent or by freezing.

-

Quantify the levels of Aβ38, Aβ40, and Aβ42 in each reaction well using specific sandwich ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition or modulation of each Aβ species relative to the vehicle control.

-

Plot dose-response curves and determine the IC50 values for the modulation of each Aβ peptide.

-

Quantification of Aβ Peptides in Cell Culture Supernatants by ELISA

This protocol is a standard method for measuring secreted Aβ levels from cultured cells.

Objective: To measure the levels of Aβ38, Aβ40, and Aβ42 secreted by cells treated with this compound.

Materials:

-

Cell line (e.g., H4swe human neuroglioma cells)

-

Cell culture medium and supplements

-

This compound stock solution (in DMSO)

-

ELISA kits for human Aβ38, Aβ40, and Aβ42

-

Microplate reader

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at a desired density and allow them to adhere.

-

Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

-

Sample Collection:

-

Collect the conditioned medium from each well.

-

Centrifuge the medium to remove cell debris.

-

-

ELISA:

-

Perform sandwich ELISAs for Aβ38, Aβ40, and Aβ42 on the collected supernatants according to the manufacturer's instructions. This typically involves:

-

Coating a microplate with a capture antibody specific for the C-terminus of the Aβ peptide.

-

Adding standards and samples to the wells.

-

Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).

-

Adding a substrate to generate a colorimetric signal.

-

Measuring the absorbance using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve for each Aβ peptide.

-

Calculate the concentration of each Aβ species in the samples.

-

Normalize the Aβ levels to total protein concentration in the corresponding cell lysates if desired.

-

Assessment of Microglial Activation by Immunohistochemistry

This protocol describes the staining of brain tissue to visualize and quantify activated microglia.

Objective: To assess the effect of this compound on microglial activation in the brains of transgenic mice.

Materials:

-

Brain tissue from treated and control animals (fixed and sectioned)

-

Primary antibodies: anti-Iba1 (a pan-microglia marker) and anti-CD68 (a marker for activated, phagocytic microglia)

-

Fluorescently-labeled secondary antibodies

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

Perfuse animals and fix brain tissue in 4% paraformaldehyde.

-

Cryoprotect the tissue in sucrose solutions.

-

Section the brain using a cryostat.

-

-

Immunohistochemistry:

-

Permeabilize and block the tissue sections.

-

Incubate with primary antibodies (e.g., rabbit anti-Iba1 and rat anti-CD68) overnight at 4°C.

-

Wash and incubate with appropriate fluorescently-labeled secondary antibodies.

-

Counterstain with DAPI.

-

Mount the sections on slides.

-

-

Imaging and Analysis:

-

Acquire images using a fluorescence or confocal microscope.

-

Quantify the number and morphology of Iba1-positive and CD68-positive cells in specific brain regions.

-

Analyze the area of immunoreactivity for each marker.

-

Co-Immunoprecipitation of Presenilin-1 and APP

This protocol is designed to investigate the physical interaction between PSEN1 and APP.[2][12][13][14]

Objective: To determine if this compound treatment alters the interaction between PSEN1 and its substrate, APP.

Materials:

-

Cells or brain tissue lysates

-

Co-immunoprecipitation (Co-IP) buffer (non-denaturing)

-

Antibody against PSEN1 or APP for immunoprecipitation

-

Protein A/G magnetic beads

-

Antibodies against APP and PSEN1 for Western blotting

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Lysate Preparation:

-

Lyse cells or tissue in a non-denaturing Co-IP buffer to preserve protein-protein interactions.

-

Centrifuge to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate with protein A/G beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody against either PSEN1 or APP overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times to remove non-specifically bound proteins.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads using a low pH buffer or by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a membrane and perform Western blotting using antibodies against both PSEN1 and APP to detect the co-precipitated protein.

-

Conclusion

This compound represents a significant advancement in the development of therapeutic strategies for Alzheimer's disease. Its unique mechanism of allosterically modulating the gamma-secretase complex, thereby selectively reducing the production of Aβ42 without impairing essential physiological processes, offers a promising alternative to direct enzyme inhibition. Furthermore, its demonstrated ability to mitigate neuroinflammation underscores its multi-faceted therapeutic potential. The experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to further investigate the role of this compound and other gamma-secretase modulators in the context of neurodegenerative diseases. Continued research into the precise molecular interactions of these compounds with the gamma-secretase complex will be crucial for the rational design of next-generation therapeutics for Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Synthesis of a potent photoreactive acidic γ-secretase modulator for target identification in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of clickable active site-directed photoaffinity probes for γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CHF5074 reduces biomarkers of neuroinflammation in patients with mild cognitive impairment: a 12-week, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. innoprot.com [innoprot.com]

- 9. A novel gamma -secretase assay based on detection of the putative C-terminal fragment-gamma of amyloid beta protein precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. innoprot.com [innoprot.com]

- 11. Cell-free assays for gamma-secretase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interaction between amyloid precursor protein and presenilins in mammalian cells: Implications for the pathogenesis of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. assaygenie.com [assaygenie.com]

- 14. antibodiesinc.com [antibodiesinc.com]

The Discovery and Preclinical Development of CHF5022: A γ-Secretase Modulator for Alzheimer's Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CHF5022 is a novel flurbiprofen analogue developed by Chiesi Farmaceutici as a potential therapeutic agent for Alzheimer's disease. Unlike its parent compound, this compound was designed to selectively modulate the activity of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides, without inhibiting cyclooxygenase (COX) enzymes, thereby avoiding the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Introduction: The Rationale for a Novel γ-Secretase Modulator

The accumulation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), in the brain is a central event in the pathophysiology of Alzheimer's disease. Aβ peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase. While complete inhibition of γ-secretase can reduce Aβ production, it also interferes with the processing of other essential substrates, most notably the Notch receptor, leading to significant toxicity. This has spurred the development of γ-secretase modulators (GSMs), compounds that allosterically modulate the enzyme to selectively reduce the production of the highly amyloidogenic Aβ42, while sparing Notch processing and often increasing the production of shorter, less toxic Aβ species. This compound emerged from a drug discovery program aimed at identifying such a modulator with an improved safety and efficacy profile.

Mechanism of Action: Selective Modulation of γ-Secretase

This compound acts as a γ-secretase modulator, specifically reducing the production of Aβ42.[1] The proposed mechanism involves an allosteric interaction with the γ-secretase complex, which alters the cleavage preference for the APP substrate. This modulation leads to a shift in the Aβ peptide profile, favoring the generation of shorter, less amyloidogenic Aβ species over the aggregation-prone Aβ42.

A critical feature of this compound is its lack of activity against COX-1 and COX-2 enzymes at concentrations where it effectively reduces Aβ42 production.[1] This selectivity is a significant advantage over many NSAIDs that also exhibit γ-secretase modulating properties but are limited by their COX-related side effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | This compound | R-Flurbiprofen | Reference |

| Aβ42 Secretion Inhibition (IC50) | 92 µM | 268 µM | [1] |

| COX-1 Inhibition | No effect at 100 µM | Significant inhibition | [1] |

| COX-2 Inhibition | No effect at 300 µM | Significant inhibition | [1] |

Table 2: In Vivo Pharmacokinetics of this compound in Tg2576 Mice

| Dosing Regimen | Plasma Concentration (3h post-dose) | Brain Concentration (3h post-dose) | Brain/Plasma Ratio | Reference |

| Oral Gavage (100 mg/kg) | Dose-dependent increase | ~10% of plasma concentration | ~0.1 | [1] |

| Oral Gavage (300 mg/kg) | Dose-dependent increase | ~10% of plasma concentration | ~0.1 | [1] |

| Medicated Diet (375 ppm for 4 weeks) | 580 µM (mean) | 20 µM (mean) | ~0.034 | [1] |

Table 3: In Vivo Pharmacodynamic Effects of this compound in Tg2576 Mice

| Dosing Regimen | Effect on Plasma Aβ42 | Effect on Brain Aβ42 | Reference |

| Oral Gavage (4-5 days) | Dose-dependent decrease | No significant change, but a trend for inverse correlation with brain drug concentration (P=0.105) | [1] |

| Medicated Diet (4 weeks) | Not specified | No significant change, but a trend for inverse correlation with brain drug concentration (P=0.105) | [1] |

Experimental Protocols

In Vitro Aβ42 Inhibition Assay

Objective: To determine the potency of this compound in inhibiting the production of Aβ42 in a cellular model.

Methodology:

-

Cell Culture: Human neuroglioma H4 cells stably transfected with the human amyloid precursor protein carrying the Swedish double mutation (APPsw) were cultured in appropriate media.

-

Compound Treatment: Cells were treated with various concentrations of this compound, R-flurbiprofen (as a comparator), or vehicle control.

-

Conditioned Media Collection: After a specified incubation period, the conditioned media was collected.

-

Aβ42 Quantification: The concentration of Aβ42 in the conditioned media was measured using a specific sandwich enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Cyclooxygenase (COX) Activity Assay

Objective: To assess the inhibitory activity of this compound on COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Source: Human recombinant COX-1 and COX-2 enzymes isolated from transfected Sf-9 cells were used.

-

Assay Principle: The assay measures the peroxidase activity of the COX enzymes.

-

Incubation: The enzymes were incubated with this compound or a known COX inhibitor (as a positive control) at various concentrations.

-

Substrate Addition: A suitable substrate for the peroxidase reaction was added to initiate the reaction.

-

Detection: The product of the reaction was measured using a colorimetric or fluorometric method.

-

Data Analysis: The percentage of inhibition at each compound concentration was calculated relative to the vehicle control.

In Vivo Studies in Tg2576 Mice

Objective: To evaluate the pharmacokinetic and pharmacodynamic profile of this compound in a transgenic mouse model of Alzheimer's disease.

Methodology:

-

Animal Model: Young (pre-plaque) APPsw transgenic mice (Tg2576) were used.

-

Dosing Regimens:

-

Oral Gavage: this compound was administered daily for 4-5 days at doses of 100 or 300 mg/kg.

-

Medicated Diet: this compound was mixed into the chow at a concentration of 375 ppm and provided for 4 weeks.

-

-

Sample Collection: At the end of the treatment period, blood and brain tissue were collected at specified time points.

-

Pharmacokinetic Analysis: Plasma and brain concentrations of this compound were determined using a validated analytical method (e.g., LC-MS/MS).

-

Pharmacodynamic Analysis:

-

Plasma Aβ42 levels were measured by ELISA.

-

Brain tissue was homogenized, and formic acid-extractable Aβ levels were quantified by ELISA.

-

-

Data Analysis: Pharmacokinetic parameters (e.g., Cmax, brain/plasma ratio) and the effect on Aβ levels were calculated and compared between treatment and vehicle groups.

Visualizations of Pathways and Workflows

Signaling Pathways

Caption: γ-Secretase and Notch signaling pathways and the modulatory effect of this compound.

Experimental Workflow

Caption: Preclinical evaluation workflow for this compound.

Discussion and Future Directions

The preclinical data for this compound demonstrate its potential as a disease-modifying agent for Alzheimer's disease. Its ability to selectively reduce Aβ42 production in vitro and in vivo, coupled with a favorable safety profile characterized by a lack of COX inhibition, positions it as a promising γ-secretase modulator. The in vivo studies in Tg2576 mice showed good brain penetration and a dose-dependent effect on plasma Aβ42. While a statistically significant reduction in brain Aβ42 was not observed in the short-term studies, the trend towards an inverse correlation between brain drug concentration and Aβ42 levels was encouraging.[1]

It is noteworthy that despite the promising preclinical profile, there is a lack of publicly available information on the clinical development of this compound. Searches of clinical trial registries did not yield a specific entry for this compound, suggesting that its development may have been discontinued at an early stage. The reasons for this are not publicly known but could be related to a variety of factors including, but not limited to, findings from longer-term toxicology studies, challenges in formulation or manufacturing, or strategic decisions by the developing company.

Further research on compounds with a similar mechanism of action continues to be a key focus in the field of Alzheimer's drug discovery. The lessons learned from the development of this compound and other γ-secretase modulators are invaluable for the design of future therapeutic strategies targeting the amyloid cascade. The ideal candidate will likely possess high potency for Aβ42 reduction, excellent brain penetration, a clean off-target profile, and a favorable long-term safety profile.

Conclusion

This compound is a well-characterized preclinical γ-secretase modulator that effectively reduces Aβ42 production without inhibiting COX enzymes. The data presented in this guide highlight its discovery and development through a series of in vitro and in vivo studies. While its clinical development status is unclear, the foundational research on this compound has contributed to the broader understanding of γ-secretase modulation as a therapeutic strategy for Alzheimer's disease. The detailed methodologies and summarized data provided herein serve as a valuable technical resource for researchers and professionals in the field of neurodegenerative drug discovery.

References

Methodological & Application

Application Notes and Protocols: In Vivo Administration of CHF5022 in Mouse Models of Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction: CHF5022 is a non-steroidal anti-inflammatory drug (NSAID) derivative and a γ-secretase modulator investigated for its therapeutic potential in Alzheimer's disease (AD). Unlike traditional NSAIDs, its primary mechanism of action is independent of cyclooxygenase (COX) activity. Instead, it selectively modulates the γ-secretase complex to decrease the production of the aggregation-prone amyloid-beta 42 (Aβ42) peptide, a key pathogenic molecule in AD.[1] These application notes provide detailed protocols for the in vivo administration of this compound in mouse models, summarizing key data and outlining relevant experimental procedures.

Mechanism of Action

This compound lowers the secretion of Aβ42 by modulating the activity of γ-secretase, an enzyme complex responsible for the final cleavage of the amyloid precursor protein (APP).[1][2] This modulation is selective, as it does not significantly affect the production of other Aβ isoforms like Aβ40, nor does it inhibit the activity of COX-1 or COX-2 enzymes.[1] Studies with the related compound CHF5074 suggest this class of molecules may also reduce the brain levels of GSK-3β, an enzyme involved in the hyperphosphorylation of tau protein, another key feature of AD pathology.[2]

Quantitative Data Summary

The following tables summarize dosage regimens and pharmacokinetic data from studies using the APPsw transgenic mouse model (Tg2576).[1]

Table 1: this compound Dosage and Administration Regimens in Tg2576 Mice

| Administration Route | Dosage | Duration | Key Findings | Reference |

|---|---|---|---|---|

| Oral Gavage | 100 mg/kg/day | 5 days | Well tolerated; dose-dependent decrease in plasma Aβ42. | [1] |

| Medicated Diet | 375 ppm (~56 mg/kg/day) | 4 weeks | Well tolerated; brain concentrations were 15 times higher than R-flurbiprofen. |[1] |

Table 2: Pharmacokinetic Data of this compound in Tg2576 Mice (4-Week Medicated Diet)

| Analyte | Mean Plasma Concentration | Mean Brain Concentration | Brain/Plasma Ratio | Reference |

|---|

| this compound | 580 µM | 20 µM | ~3.4% |[1] |

Experimental Protocols

Animal Models

-

Recommended Model: The Tg2576 mouse model, which overexpresses human APP with the Swedish (K670N/M671L) mutation, has been successfully used for this compound administration studies.[1]

-

Alternative Models: Other common AD mouse models that develop amyloid pathology, such as the 5XFAD or APPswe/PSEN1dE9 models, could also be considered.[3][4]

-

Animal Care: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Drug Preparation

-

Formulation for Oral Gavage: this compound should be suspended in a suitable vehicle. While the specific vehicle was not detailed in the reference study[1], common vehicles for oral administration in mice include corn oil, 0.5% carboxymethylcellulose (CMC), or a solution of 10% Tween 80 in sterile water. The final formulation should be a homogenous suspension.

-

Formulation for Medicated Diet: To prepare a medicated diet, the calculated amount of this compound is thoroughly mixed with powdered standard rodent chow to achieve the desired concentration (e.g., 375 ppm).[1] The mixture can then be provided to the animals as their sole food source.

Administration Protocols

This protocol is adapted from standard rodent oral gavage procedures.[5]

-

Animal Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders with the thumb and index finger. Ensure the head is held steady.

-

Gavage Needle Measurement: Measure the distance from the tip of the mouse's nose to the last rib to estimate the length of insertion required to reach the stomach.

-

Needle Insertion: Insert the bulb-tipped gavage needle into the corner of the mouth, guiding it along the roof of the mouth toward the back of the throat.

-

Delivery: Gently advance the needle down the esophagus into the stomach. If any resistance is met, withdraw immediately. Administer the this compound suspension slowly.

-

Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress.

-

Diet Preparation: Prepare the medicated chow by mixing this compound powder with the standard diet to a final concentration of 375 ppm.

-

Acclimation: Prior to starting the treatment, acclimate mice to powdered chow for 2-3 days to ensure they accept the food texture.

-

Treatment: Replace the standard chow with the prepared medicated diet. Ensure an ad libitum supply.

-

Monitoring: Monitor food consumption and animal body weight regularly (e.g., weekly) to calculate the average daily drug intake and check for adverse effects. The average daily dose for a 375 ppm diet was found to be approximately 56 mg/kg/day.[1]

Outcome Assessment Protocols

-

Sample Collection: At the study endpoint, collect blood via cardiac puncture into EDTA-coated tubes. Perfuse the mouse with saline and harvest the brain.

-

Plasma Preparation: Centrifuge the blood at 2,000 x g for 15 minutes at 4°C to separate plasma.

-

Brain Homogenization: Homogenize one brain hemisphere in a suitable buffer.

-

Drug Quantification: Analyze this compound concentrations in plasma and brain homogenates using a validated method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Plasma Aβ: Measure Aβ42 levels in plasma using a commercially available ELISA kit according to the manufacturer's instructions.

-

Brain Aβ Extraction: Use the other brain hemisphere for Aβ extraction. Homogenize the tissue in a buffer containing protease inhibitors. A formic acid extraction step is typically required to measure insoluble, plaque-associated Aβ.[1]

-

Brain Aβ Quantification: Measure the levels of formic acid-extractable Aβ using a specific ELISA kit.[1]

-

Western Blot for p-Tau: Brain homogenates can be analyzed by Western blot using antibodies specific for total tau and various phosphorylated tau epitopes (e.g., PHF-1) to assess changes in tau pathology.[2]

-

Immunohistochemistry (IHC): For analysis of neuroinflammation, fix brain tissue in 4% paraformaldehyde, section, and perform IHC using antibodies against microglial markers such as Iba-1.[6] This allows for the morphological analysis of microglial activation.[6]

References

- 1. In vitro and in vivo profiling of this compound and CHF5074 two-amyloid1-42 lowering agents | AlzPED [alzped.nia.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rodent Models of Amyloid-Beta Feature of Alzheimer’s Disease: Development and Potential Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | β-amyloid accumulation enhances microtubule associated protein tau pathology in an APPNL-G-F/MAPTP301S mouse model of Alzheimer’s disease [frontiersin.org]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulatory Effects of Fisetin on Microglial Activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Preclinical Administration of CHF5022

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of CHF5022 in preclinical studies, with a focus on Alzheimer's disease models.

Overview of this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) derivative that has been investigated for its potential therapeutic effects in Alzheimer's disease. Unlike its parent compound, R-flurbiprofen, this compound exhibits γ-secretase modulating activity, selectively reducing the production of amyloid-beta 42 (Aβ42), a key pathogenic molecule in Alzheimer's disease, without significantly inhibiting cyclooxygenase (COX) enzymes at therapeutic concentrations. This profile suggests a lower potential for gastrointestinal side effects compared to traditional NSAIDs.

Preclinical Animal Models

Preclinical efficacy and safety of this compound have been primarily evaluated in transgenic mouse models of Alzheimer's disease. The most commonly cited model is the Tg2576 mouse , which overexpresses a mutant form of human amyloid precursor protein (APP) and develops age-dependent Aβ plaques and cognitive deficits. Other transgenic models, such as the 3xTg-AD and 5XFAD mice, are also widely used in Alzheimer's disease research and could be relevant for testing this compound.[1][2]

Dosage and Administration

This compound has been successfully administered in preclinical studies through two primary oral routes: oral gavage and medicated diet. The choice of administration route may depend on the specific experimental design, duration of the study, and handling considerations.

Quantitative Data Summary

The following tables summarize the reported dosages and administration routes for this compound in preclinical studies involving Tg2576 mice.

Table 1: this compound Dosage and Administration by Oral Gavage

| Parameter | Details | Reference |

| Animal Model | Tg2576 Mice | [3] |

| Dosage | 100 mg/kg/day or 300 mg/kg/day | [3] |

| Duration | 4-5 days | [3] |

| Vehicle | Not specified, typically a suspension in a vehicle like corn oil or a solution in a suitable solvent. | |

| Frequency | Once daily | [3] |

Table 2: this compound Dosage and Administration via Medicated Diet

| Parameter | Details | Reference |

| Animal Model | Tg2576 Mice | [3] |

| Dosage | 56 mg/kg/day (equivalent to 375 ppm in the diet) | [3] |

| Duration | 4 weeks | [3] |

| Diet Formulation | This compound incorporated into standard rodent chow. |

Experimental Protocols

The following are detailed protocols for the administration of this compound based on the available preclinical data.

Protocol for Oral Gavage Administration

Objective: To administer a precise dose of this compound directly into the stomach of the animal.

Materials:

-

This compound powder

-

Vehicle (e.g., corn oil, 0.5% carboxymethylcellulose)

-

Mortar and pestle or homogenizer

-

Analytical balance

-

Graduated cylinder or volumetric flask

-

Animal gavage needles (stainless steel, flexible plastic)

-

Syringes (1 mL or appropriate size)

-

Animal scale

Procedure:

-

Dose Calculation: Calculate the required amount of this compound based on the mean body weight of the experimental group and the target dosage (e.g., 100 mg/kg).

-

Preparation of Gavage Suspension:

-

Weigh the calculated amount of this compound powder.

-

Levigate the powder with a small amount of the chosen vehicle to form a smooth paste.

-

Gradually add the remaining vehicle while continuously mixing to achieve the desired final concentration. Ensure the suspension is homogenous. For example, to prepare a 10 mg/mL suspension for a 100 mg/kg dose, with a dosing volume of 10 mL/kg, dissolve 100 mg of this compound in 10 mL of vehicle.

-

-

Animal Handling and Dosing:

-

Weigh each animal to determine the exact volume of the suspension to be administered.

-

Gently restrain the mouse.

-

Measure the distance from the oral cavity to the xiphoid process to estimate the correct length for gavage needle insertion.

-

Fill a syringe with the calculated volume of the this compound suspension and attach the gavage needle.

-

Carefully insert the gavage needle into the esophagus and advance it into the stomach.

-

Slowly administer the suspension.

-

Withdraw the needle and return the animal to its cage.

-

Monitor the animal for any signs of distress.

-

Protocol for Medicated Diet Administration

Objective: To provide a continuous and less stressful administration of this compound over a longer period.

Materials:

-

This compound powder

-

Standard rodent chow (powdered or pellet form)

-

Food mixer